N~4~-benzyl-6-fluoropyrimidine-2,4-diamine
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Overview
Description
N~4~-benzyl-6-fluoropyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-6-fluoropyrimidine-2,4-diamine typically involves the substitution of chlorine atoms in 2-chloropyrimidine derivatives with fluorine atoms using cesium fluoride in aprotic dipolar solvents . The reaction conditions include:
Solvents: N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)
Temperature: Moderate to high temperatures to facilitate the substitution reaction
Reagents: Cesium fluoride as the fluorinating agent
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-benzyl-6-fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of the fluorine atom with other nucleophiles
Oxidation and Reduction: Modifications of the benzyl group or the pyrimidine ring
Substitution Reactions: Introduction of different functional groups at various positions on the pyrimidine ring
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities .
Scientific Research Applications
N~4~-benzyl-6-fluoropyrimidine-2,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Explored for its anticancer, antiviral, and antibacterial properties
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N4-benzyl-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s high electronegativity and the benzyl group’s hydrophobicity contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent
2-Fluoropyrimidine: A precursor for various fluorinated pyrimidine derivatives
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: A potent JAK3 inhibitor
Uniqueness
N~4~-benzyl-6-fluoropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl and fluorine groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-N-benzyl-6-fluoropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHFEARYJMWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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